2'-Hydroxyformononetin

Descripción general

Descripción

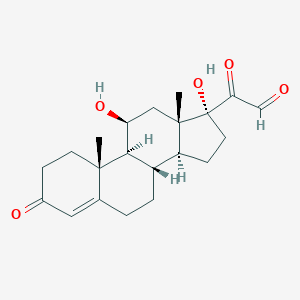

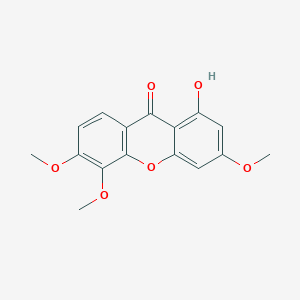

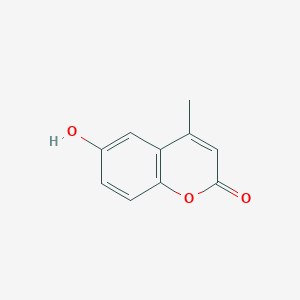

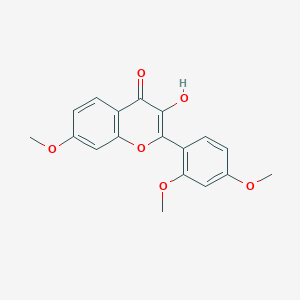

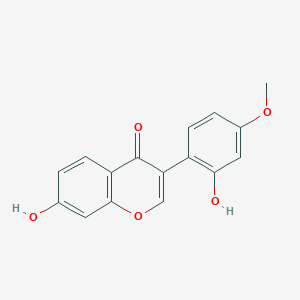

2’-Hydroxyformononetin is a member of the class of 4’-methoxyisoflavones that is formononetin with a hydroxy group at the 2’ position. It has a role as an anti-inflammatory agent. It is a member of 7-hydroxyisoflavones and a member of 4’-methoxyisoflavones. It is functionally related to formononetin .

Molecular Structure Analysis

The molecular formula of 2’-Hydroxyformononetin is C16H12O5. Its structure includes a 4’-methoxyisoflavone skeleton with a hydroxy group at the 2’ position .Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxyformononetin is 284.26 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

Isoflavone 2'-Hydroxylase in Biosynthesis of Antimicrobial Compounds : Akashi, Aoki, and Ayabe (1998) demonstrated that CYP81E1, a cytochrome P450 cDNA from licorice, catalyzes the hydroxylation of isoflavones to produce 2'-hydroxyformononetin, involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes (Akashi, Aoki, & Ayabe, 1998).

Production Patterns in Callus Culture : Kobayashi, Noguchi, and Sankawa (1985) isolated 2'-Hydroxyformononetin from callus culture of Glycyrrhiza uralensis, showing its potential in plant tissue culture and secondary metabolite production (Kobayashi, Noguchi, & Sankawa, 1985).

Role in Phytoalexin Synthesis in Soybean : Fischer, Ebenau-Jehle, and Grisebach (1990) studied NADPH:2'-hydroxydaidzein oxidoreductase in soybean cell cultures, which is involved in phytoalexin synthesis and can convert 2'-hydroxyformononetin to its corresponding isoflavanone (Fischer, Ebenau-Jehle, & Grisebach, 1990).

Anticancer Potential : Tay et al. (2019) reviewed the anticancer potential of Formononetin, a precursor of 2'-Hydroxyformononetin. They highlighted its role in inducing cell apoptosis, cell cycle arrest, and suppressing cell proliferation and invasion, making it a candidate for chemoprevention and chemotherapy (Tay et al., 2019).

Flavonoid Isolation in Hairy Root Cultures : Li et al. (2001) identified 2'-Hydroxyformononetin 7-O-glucoside in Glycyrrhiza pallidiflora hairy root cultures, suggesting its role in plant secondary metabolite pathways (Li et al., 2001).

Nanoparticle Development for Drug Delivery : Guo et al. (2017) explored the use of formononetin cyclodextrin complex loaded PLGA nanoparticles for anticancer activity, indicating potential pharmaceutical applications (Guo et al., 2017).

Biosynthesis of Isoflavonoids : Al-Ani and Dewick (1985) conducted feeding experiments with 2'-Hydroxyformononetin in plants, providing insights into the biosynthesis of isoflavonoids and related compounds (Al-Ani & Dewick, 1985).

Synthesis of Isoxazoles : Bondarenko et al. (2013) studied the recyclization of formononetin derivatives, indicating the chemical versatility of 2'-Hydroxyformononetin and related compounds (Bondarenko et al., 2013).

Flavonoid Methylation Study : Kim et al. (2006) examined the O-methylation of isoflavones, including 2'-Hydroxyformononetin, which could have implications in plant biochemistry and drug synthesis (Kim et al., 2006).

Safety and Hazards

While specific safety and hazard information for 2’-Hydroxyformononetin is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

2’-Hydroxyformononetin, also known as Xenognosin B, is a member of the class of 4’-methoxyisoflavones . It is an anti-inflammatory agent , suggesting that its primary targets are likely to be proteins or enzymes involved in the inflammatory response.

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHHKXCBFHUOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415062 | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-Hydroxyformononetin | |

CAS RN |

1890-99-9 | |

| Record name | 2′-Hydroxyformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.